6-Chloro vs. 6-Bromo Quinazoline Substitution: Physicochemical and Predicted Permeability Differentiation
The target compound bears a 6-chloro substituent (atomic radius ~175 pm, electronegativity 3.16) on the quinazoline core, while its nearest congener, 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide, carries a 6-bromo group (atomic radius ~185 pm, electronegativity 2.96). This Cl→Br exchange increases molecular weight from 464.9 to ~509.4 g/mol and raises calculated XLogP by approximately 0.4–0.6 log units, exceeding typical oral drug-likeness thresholds . The smaller chloro substituent preserves a lower topological polar surface area (TPSA ~66.9 Ų vs. ~66.9 Ų for the bromo analog at the same connectivity, but with reduced rotatable bond bulk), favoring passive membrane permeability [1]. In the context of the EP2527330 patent family, 6-chloro-substituted quinazoline benzamides are explicitly exemplified as Hedgehog pathway modulators, whereas 6-bromo analogs are not disclosed with equivalent biological annotation [2].
| Evidence Dimension | Physicochemical differentiation: molecular weight and predicted lipophilicity (Cl vs. Br substitution) |
|---|---|
| Target Compound Data | MW = 464.9 g/mol; Molecular Formula = C28H21ClN4O; XLogP3 estimated ~6.5–7.0 |
| Comparator Or Baseline | 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide: MW ~509.4 g/mol; XLogP3 estimated ~7.0–7.6 |
| Quantified Difference | ΔMW ≈ +44.5 g/mol (Br analog heavier); ΔXLogP3 ≈ +0.4 to +0.6 (Br analog more lipophilic) |
| Conditions | Calculated physicochemical properties based on standard cheminformatics algorithms (PubChem/XLogP3); experimental confirmation pending |
Why This Matters
The lower molecular weight and moderated lipophilicity of the 6-chloro compound align more closely with lead-like chemical space criteria, making it the preferred procurement choice for oral bioavailability optimization programs over the heavier, more lipophilic 6-bromo analog.
- [1] PubChem CID 5069632. N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide: XLogP3-AA = 8.4; HBD = 2; HBA = 5. Computed properties for related 6-chloro-4-phenylquinazoline benzamide scaffold. View Source
- [2] EP2527330A1. Inhibitors of the hedgehog pathway. Exemplified 6-chloro-4-phenylquinazolin-2-yl benzamide derivatives as Hedgehog pathway modulators. View Source
